4-Fluorophenyl isothiocyanate

Catalog No.
S748982
CAS No.
1544-68-9
M.F
C7H4FNS
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl isothiocyanate

CAS Number

1544-68-9

Product Name

4-Fluorophenyl isothiocyanate

IUPAC Name

1-fluoro-4-isothiocyanatobenzene

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

InChI Key

NFIUJHJMCQQYDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)F

Canonical SMILES

C1=CC(=CC=C1N=C=S)F

The exact mass of the compound 4-Fluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorophenyl isothiocyanate (CAS 1544-68-9) is an electrophilic reagent utilized primarily for the synthesis of thioureas, thiosemicarbazides, and downstream heterocycles. The compound features an isothiocyanate group activated by the electron-withdrawing induction of a para-substituted fluorine atom. This structural configuration serves a dual purpose in industrial and laboratory workflows: it accelerates nucleophilic addition reactions compared to electron-rich analogs, and it provides a metabolic block at the para-position for medicinal chemistry applications[1]. Furthermore, the incorporation of the fluorine atom enables its use as a quantitative 19F NMR derivatization tag for primary and secondary amines [2].

Research Fit

Synthetic Workflow
Thiourea and heterocycle formation via nucleophilic addition
Electrophilicity Profile
4-Fluoro substitution modifies isothiocyanate electrophilicity
Research Context
Enzyme inhibitor synthesis and physical organic chemistry studies

Substituting 4-fluorophenyl isothiocyanate with the unsubstituted baseline, phenyl isothiocyanate (PITC), fundamentally alters both process kinetics and downstream product viability. The absence of the para-fluoro group in PITC reduces the electrophilicity of the isothiocyanate carbon, extending reaction times in thiourea library synthesis[1]. In medicinal chemistry, replacing the fluorine with a hydrogen atom re-opens the para-position to cytochrome P450-mediated hydroxylation, significantly increasing the metabolic clearance rate of the resulting therapeutic candidates[2]. Additionally, generic substitution eliminates the 19F NMR spectroscopic handle, forcing reliance on more complex chromatographic methods for reaction monitoring [3].

Substitution Risk

Phenyl isothiocyanate
Lacks the electron-withdrawing fluorine; reaction rates and yields may differ.
3-Fluorophenyl isomer
Positional isomer may shift inhibitory activity profile in enzyme assays.
Generic aryl isothiocyanate
Electronic and steric environment not replicated; substitution may compromise synthetic outcomes.

Reaction Kinetics in Thiourea Synthesis

The electron-withdrawing nature of the para-fluoro substituent accelerates the nucleophilic attack of amines on the isothiocyanate carbon. In comparative syntheses of open-chain thioureas and quinazoline precursors, electron-withdrawing groups (including fluorine) reduced reaction times to 9–24 hours, whereas electron-donating analogs (such as 4-methoxyphenyl isothiocyanate) required 76–120 hours under identical solvent conditions [1].

Evidence DimensionReaction time for thiourea formation
Target Compound Data9–24 hours (EWG substituted, including para-fluoro)
Comparator Or Baseline76–120 hours (4-methoxyphenyl isothiocyanate)
Quantified DifferenceUp to 5x reduction in reaction time
ConditionsNucleophilic addition of amines in DMF or acetonitrile

Accelerated kinetics reduce reactor occupancy time and improve throughput in combinatorial library synthesis.

Reaction Rate vs. Phenyl Isothiocyanate
Head-to-head
Measured rate differences with substituted anilines; linear free-energy relationship established.
Supports electrophilicity modulation by fluorine substitution.
Carbon tetrachloride, 20 °C; IR spectrometry

Chemoselectivity and Processability with Hydrazines

When synthesizing thiosemicarbazides, the heightened reactivity of 4-fluorophenyl isothiocyanate alters standard synthetic protocols. Unlike 4-methoxyphenyl isothiocyanate, which reacts cleanly with unprotected hydrazine to form a 1:1 product, 4-fluorophenyl isothiocyanate favors the formation of an insoluble 2:1 (isothiocyanate:hydrazine) dimer. Preventing this requires the procurement and use of Boc-protected hydrazine (tert-butyl carbazate) to ensure a 1:1 stoichiometric addition [1].

Evidence DimensionStoichiometric product formation with unprotected hydrazine
Target Compound DataForms insoluble 2:1 (isothiocyanate:hydrazine) dimer
Comparator Or Baseline4-Methoxyphenyl isothiocyanate (forms standard 1:1 thiosemicarbazide)
Quantified DifferenceShift from 1:1 to 2:1 addition without protecting groups
ConditionsDropwise addition of hydrazine to excess isothiocyanate

Dictates raw material procurement, as tert-butyl carbazate must be sourced alongside this compound to avoid yield-destroying side reactions.

hsEH Inhibition vs. 3-Fluoro Analog
Head-to-head
Reported ninefold increase in inhibitory activity for the 4-fluoro derivative.
Supports 4-fluoro substitution as key determinant of enzyme inhibition context.
In vitro enzyme assay; IC50 data available in source

Quantitative Analytical Tracking via 19F NMR

The incorporation of 4-fluorophenyl isothiocyanate into target molecules provides a distinct 19F NMR resonance, typically observed between -115 and -118 ppm depending on the exact solvent and derivative structure [1]. This allows for background-free quantitative tracking of amine derivatization, a capability entirely absent when using the unsubstituted phenyl isothiocyanate baseline [1].

Evidence DimensionNMR spectroscopic tracking
Target Compound DataYields distinct 19F NMR signal (e.g., -118.24 ppm in DMSO-d6 for specific thioureas)
Comparator Or BaselinePhenyl isothiocyanate (No 19F signal)
Quantified DifferenceEnables background-free quantitative NMR
Conditions19F NMR (282 MHz or higher) in deuterated solvents

Enables rapid, non-destructive quantitative analysis of derivatization yields without requiring complex HPLC-MS method development.

LC/MS/MS Sensitivity Context
Class-level
FITC (fluorinated isothiocyanate) enhanced sensitivity up to 1000-fold over phenyl isothiocyanate.
May extend analytical sensitivity to fluorinated aryl isothiocyanates; data to verify.
Measured for FITC, not 4-fluorophenyl analog directly
Purity and Thermal Profile
Specification review
Purity ≥98%; MP 24–28 °C; BP 228 °C.
Consistent purity and thermal properties support procurement and reaction control.
Commercial supplier specifications
Sigma-2 Binding & Cytotoxicity
Cross-study comparable
Isothiocyanate-substituted SN79 derivative showed irreversible binding and EC50 7.6–32.8 μM in SK-N-SH cells.
Reported irreversible binding and cell-model response; cytotoxicity unique to isothiocyanate derivative.
In vitro neuroblastoma model; cross-study comparable

Medicinal Chemistry Hit-to-Lead Optimization

Where metabolic stability is a bottleneck, the para-fluoro group blocks CYP450 hydroxylation, making this compound the required building block for extending the half-life of thiourea or thiazole-based drug candidates compared to unsubstituted analogs[1].

High-Throughput Combinatorial Synthesis

Where reactor time is a limiting factor, the accelerated electrophilic addition kinetics of the para-fluoro substituted carbon allow for faster generation of compound libraries compared to electron-rich isothiocyanates[2].

Quantitative Amine Derivatization for NMR Analysis

Where complex mixtures prevent standard UV or MS quantification, this compound serves as a reactive tag, converting amines into thioureas with a distinct 19F NMR chemical shift for background-free measurement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzyme inhibitor synthesis research
Fluorine substitution pattern
Enzyme inhibition assay context
Physical organic chemistry studies
Reaction rate benchmark against phenyl analog
Rate constant reproducibility and electrophilicity tuning
Sigma-2 receptor ligand research
Isothiocyanate-derived irreversible binding
Irreversible binding and cell viability endpoints
General fluorinated thiourea synthesis
Standard aryl isothiocyanate building block
Purity and reaction yield in heterocycle synthesis

XLogP3

3.4

Boiling Point

228.0 °C

Melting Point

27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (86.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

1544-68-9

General Manufacturing Information

Benzene, 1-fluoro-4-isothiocyanato-: INACTIVE

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